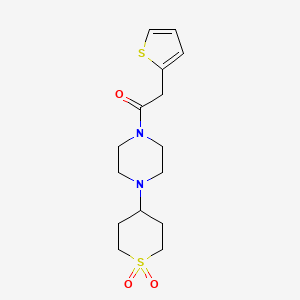![molecular formula C27H21BrClN3O B2829737 1-[3-(3-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 331841-28-2](/img/structure/B2829737.png)
1-[3-(3-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The bromophenyl group could be introduced using a bromination reaction, the chloro-methyl-phenylquinoline group could be formed through a series of reactions including a Friedländer synthesis, and the dihydropyrazol-2-yl group could be added using a 1,3-dipolar cycloaddition .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atom in the bromophenyl group could be replaced with another group in a nucleophilic aromatic substitution reaction. The dihydropyrazol-2-yl group could potentially undergo 1,3-dipolar cycloaddition reactions with suitable dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of multiple aromatic rings suggests that it might have a relatively high boiling point and be fairly stable. The bromine and chlorine atoms could make it relatively heavy for its size .Scientific Research Applications
Antituberculosis and Cytotoxicity Studies
One study focused on the synthesis of 3-heteroarylthioquinoline derivatives, highlighting compounds with significant in vitro antituberculosis activity. These compounds, including similar structural analogs of the mentioned chemical, were evaluated against Mycobacterium tuberculosis H37Rv, showing promising results without toxic effects on mouse fibroblast cell lines NIH 3T3 (Chitra et al., 2011).
Cytotoxic Activity and Fluorescence Properties
Another study described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, investigating their cytotoxic activity against various cancer cell lines and fluorescence properties. This research indicates the potential of such compounds for therapeutic applications and as fluorescence markers in biological studies (Kadrić et al., 2014).
Antimicrobial Agents
Research into pyrazole derivatives containing the 2-methylquinoline ring system revealed a novel class of potential antimicrobial agents. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antibiotics (Raju et al., 2016).
Antioxidant and Anti-diabetic Agents
A study on novel chloroquinoline derivatives explored their antioxidant activity and potential as anti-diabetic agents. Through various assays, these compounds exhibited good antioxidant properties and were suggested to act effectively against diabetes by inhibiting relevant proteins (Murugavel et al., 2017).
Synthesis Efficiency Comparison
Efficiency comparison between conventional and ultrasound irradiation methods in synthesizing quinoxaline derivatives highlighted the advantages of ultrasound-assisted synthesis, such as reduced reaction times and higher yields. This research suggests improvements in the synthetic methods for such compounds (Abdula et al., 2018).
properties
IUPAC Name |
1-[3-(3-bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrClN3O/c1-16-26(24-15-25(32(31-24)17(2)33)19-9-6-10-20(28)13-19)27(18-7-4-3-5-8-18)22-14-21(29)11-12-23(22)30-16/h3-14,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJWVXZMFGQVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC(=CC=C5)Br)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

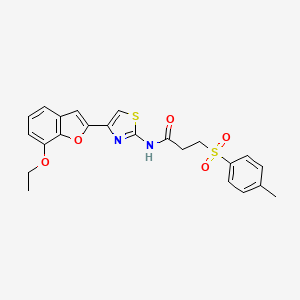
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2829655.png)
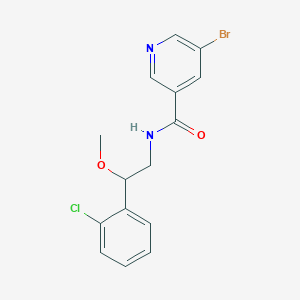
![ethyl 3-cyano-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2829657.png)

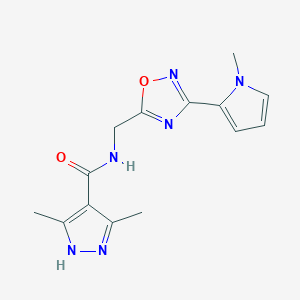

![2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829666.png)
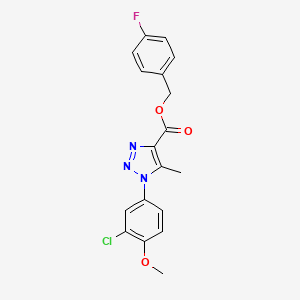

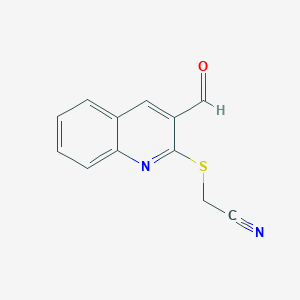
![2-[3-[[Methyl(phenylmethoxycarbonyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2829675.png)

